molecular formula C19H19N3O4 B2887141 N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide CAS No. 413616-54-3

N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide

Cat. No.: B2887141
CAS No.: 413616-54-3
M. Wt: 353.378
InChI Key: BAFOHJMXRKRXEO-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide is a hydrazone derivative characterized by a vanillin-derived substituent (4-hydroxy-3-methoxyphenyl) and a 4-(2-oxopyrrolidin-1-yl)benzoyl moiety. Its structure features an imine (C=N) bond formed via condensation of a hydrazide with a carbonyl group. Such compounds are often explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-26-17-11-13(4-9-16(17)23)12-20-21-19(25)14-5-7-15(8-6-14)22-10-2-3-18(22)24/h4-9,11-12,23H,2-3,10H2,1H3,(H,21,25)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFOHJMXRKRXEO-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)N3CCCC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)N3CCCC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, with a specific focus on its inhibitory effects on various enzymes and its potential as an antimicrobial agent.

Synthesis and Characterization

The compound is synthesized through the reaction of 4-hydroxy-3-methoxybenzaldehyde with 4-(2-oxopyrrolidin-1-yl)benzohydrazide. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound. The crystal structure reveals a trans configuration about the C=N bond, which is crucial for its biological activity.

1. Enzyme Inhibition

One of the primary areas of investigation for this compound is its inhibitory activity against the enzyme β-glucuronidase, which has implications in cancer therapy and inflammation management.

Table 1: Inhibitory Activity of this compound

CompoundIC50 (µM)Target Enzyme
This compound3.6β-glucuronidase
D-saccharic acid-1,4-lactone3.6β-glucuronidase
Piperazine diamine derivative0.08β-glucuronidase

The compound exhibited a notable IC50 value of 3.6 µM against β-glucuronidase, indicating strong inhibitory potential comparable to established inhibitors like D-saccharic acid derivatives .

2. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Comparison Control (Oxytetracycline)
Staphylococcus aureus816
Escherichia coli1632
Candida albicans816

The compound demonstrated significant antimicrobial activity with MIC values lower than or comparable to those of standard antibiotics such as oxytetracycline .

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic applications:

  • Cancer Therapy : In vitro studies indicated that the compound can inhibit cell proliferation in cancer cell lines such as A172 and LN229. The mechanism appears to involve the inhibition of β-glucuronidase, which is linked to tumor progression.
  • Anti-inflammatory Effects : Research has suggested that by inhibiting β-glucuronidase, the compound may also reduce inflammatory responses in vitro, making it a candidate for further studies in inflammatory diseases.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound shares a common hydrazone backbone with several analogues, differing in the substituents on the benzoyl group. Key comparisons include:

Compound Name Substituent on Benzoyl Group Key Structural Features Reference
N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide (Target) 2-Oxopyrrolidin Lactam ring enhances lipophilicity
4-Hydroxy-N′-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide 4-Hydroxy Polar hydroxyl group increases solubility
N′-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene]isonicotinohydrazide (Ftivazide) Pyridyl (isonicotinoyl) Aromatic nitrogen influences π-π stacking
4-(1,3-Dioxo-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P) Phthalimide Electron-withdrawing groups modulate activity
2-(4-Biphenylyloxy)-N′-[(E)-(4-hydroxy-3-methoxyphenyl)methylene]acetohydrazide Biphenyl ether Extended aromatic system for binding

Key Observations :

  • Phthalimide-containing analogues (e.g., 6P) exhibit anti-inflammatory activity via TNF-α inhibition, suggesting the target compound may share similar mechanisms but with reduced toxicity due to the absence of thalidomide-like motifs .

Spectroscopic and Crystallographic Comparisons

  • IR Spectroscopy : The target compound’s C=N stretch (~1596 cm⁻¹) aligns with other hydrazones, while the lactam C=O (2-oxopyrrolidin) appears near 1665 cm⁻¹, distinct from phthalimide (1700–1750 cm⁻¹) .
  • NMR : The 4-hydroxy-3-methoxyphenyl group shows characteristic aromatic protons at δ 6.82–7.52 ppm, similar to analogues . The oxopyrrolidin protons resonate as multiplet signals (δ 2.5–3.5 ppm) .
  • Crystallography: Hydrazones with bulky substituents (e.g., biphenyl ethers) crystallize in monoclinic systems (Pbc2 space group), whereas polar derivatives form hydrogen-bonded networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.